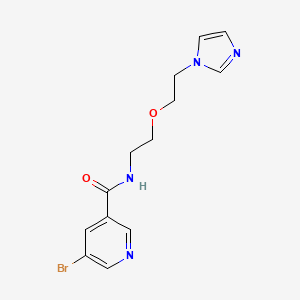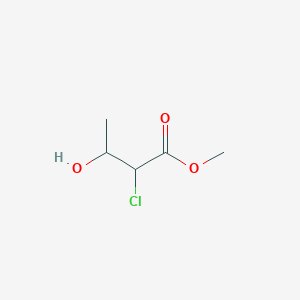
Methyl 2-chloro-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-hydroxybutanoate is an organic compound with the molecular formula C5H9ClO3. It is a chiral molecule, meaning it has non-superimposable mirror images, which makes it significant in the synthesis of various chiral intermediates used in pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalysis. This method utilizes enzymes or whole-cell systems to catalyze the reaction, offering high regio-, chemo-, and enantio-selectivity. Biocatalysis is favored for its environmentally friendly nature and ability to operate under mild conditions .
化学反応の分析
Types of Reactions
Methyl 2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Produces 2-chloro-3-oxobutanoic acid or 2-chloro-3-hydroxybutanone.
Reduction: Yields 2-chloro-3-hydroxybutanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-chloro-3-hydroxybutanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Acts as an intermediate in the synthesis of chiral drugs and pharmaceutical compounds.
Industry: Employed in the production of agrochemicals and fine chemicals
作用機序
The mechanism of action of methyl 2-chloro-3-hydroxybutanoate involves its interaction with various molecular targets. In biocatalytic processes, enzymes catalyze the conversion of this compound into desired products through specific pathways. The hydroxyl and ester groups play crucial roles in these reactions, facilitating the formation of intermediates and final products .
類似化合物との比較
Similar Compounds
Methyl 2-chloro-3-oxobutanoate: Similar structure but with a ketone group instead of a hydroxyl group.
Ethyl 2-chloro-3-hydroxybutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-chloro-2-hydroxybutanoate: Similar structure but with the chlorine and hydroxyl groups swapped.
Uniqueness
Methyl 2-chloro-3-hydroxybutanoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .
特性
IUPAC Name |
methyl 2-chloro-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCDXBCIJDUWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
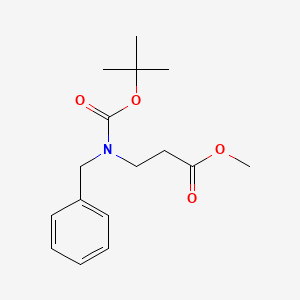
![N-(2-methylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2917424.png)
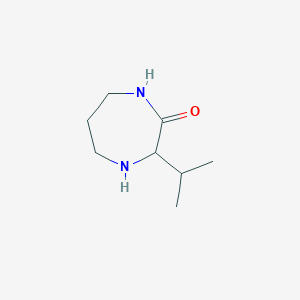
![3-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2917427.png)
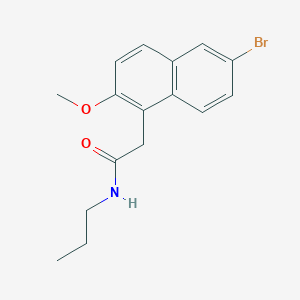

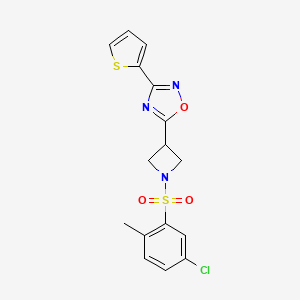

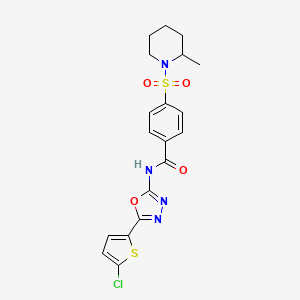
![5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2917437.png)
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2917439.png)


